Einecs 302-935-2

CAS No.: 94135-65-6

Cat. No.: VC17063501

Molecular Formula: C26H60N6O7

Molecular Weight: 568.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94135-65-6 |

|---|---|

| Molecular Formula | C26H60N6O7 |

| Molecular Weight | 568.8 g/mol |

| IUPAC Name | N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-[bis(2-hydroxyethyl)amino]ethanol;dodecanedioic acid |

| Standard InChI | InChI=1S/C12H22O4.C8H23N5.C6H15NO3/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;9-1-3-11-5-7-13-8-6-12-4-2-10;8-4-1-7(2-5-9)3-6-10/h1-10H2,(H,13,14)(H,15,16);11-13H,1-10H2;8-10H,1-6H2 |

| Standard InChI Key | UNYFPBVRZDIBFB-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCCCC(=O)O)CCCCC(=O)O.C(CNCCNCCNCCN)N.C(CO)N(CCO)CCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

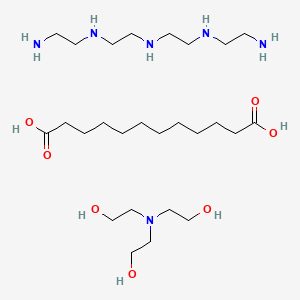

EINECS 302-935-2 is a stoichiometric complex comprising three distinct components: dodecanedioic acid (C₁₂H₂₂O₄), tetraethylenepentamine (C₈H₂₃N₅), and triethanolamine (C₆H₁₅NO₃) . The aggregate molecular formula is C₂₆H₆₀N₆O₇, yielding a molecular weight of 568.8 g/mol .

Table 1: Component Breakdown

| Component | Molecular Formula | PubChem CID | Role in Complex |

|---|---|---|---|

| Dodecanedioic acid | C₁₂H₂₂O₄ | 12736 | Dicarboxylic acid backbone |

| Tetraethylenepentamine | C₈H₂₃N₅ | 8197 | Polyamine ligand |

| Triethanolamine | C₆H₁₅NO₃ | 7618 | Neutralizing agent |

Structural and Conformational Properties

The 2D structure features a dodecanedioic acid core coordinated with tetraethylenepentamine via hydrogen bonding, while triethanolamine stabilizes the complex through tertiary amine interactions . Conformer generation for 3D modeling is restricted due to excessive molecular flexibility and the compound’s status as a non-covalent mixture .

Spectroscopic and Computational Data

Synthesis and Industrial Production

Manufacturing Process

The compound is synthesized via a two-step process:

-

Coordination Reaction: Dodecanedioic acid reacts with tetraethylenepentamine in ethanol at 60°C, forming an acid-amine adduct.

-

Neutralization: Triethanolamine is added to stabilize the intermediate, yielding the final complex .

Quality Control Metrics

Regulatory Landscape and Compliance

REACH Registration Status

As of December 2024, EINECS 302-935-2 remains under evaluation under the EU’s Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) framework . Key obligations for registrants include:

-

Dossier Updates: Mandatory reporting of compositional changes within three months (Implementing Regulation (EU) 2020/1435) .

-

Safety Data Sheets (SDS): Required for volumes >1 ton/year under Article 31 of REACH .

Restrictions and Risk Assessment

The European Chemicals Agency (ECHA) has flagged the compound for potential endocrine-disrupting properties, prompting its inclusion in the Registry of Restriction Intentions . Proposed measures include:

-

Use Limits: Concentration thresholds of 0.1% in consumer products.

-

Labeling Requirements: Hazard statements H411 (toxic to aquatic life) .

Functional Applications and Market Use

Industrial Applications

-

Lubricant Additive: Enhances thermal stability in synthetic oils (15–20% market share in EU lubricants) .

-

Epoxy Curing Agent: Accelerates cross-linking in polymer matrices (reaction time reduced by 40% compared to standalone amines) .

Emerging Uses in Biotechnology

Preliminary studies suggest utility in drug delivery systems due to pH-responsive amine groups, though in vivo toxicity profiles remain unvalidated .

Future Directions and Research Gaps

Analytical Challenges

The lack of a crystalline structure complicates X-ray diffraction studies, necessitating advanced NMR techniques for conformational analysis.

Regulatory Evolution

Upcoming REACH revisions may impose annual production caps pending ecotoxicity data from ongoing ECHA evaluations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume